Chidamide (also known as CS055/HBI-8000) is a novel benzamide-type histone deacetylase inhibitor (HDACi) developed in China. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It selectively inhibits class I HDACs, including HDAC1, HDAC2, and HDAC3, as well as class IIb HDAC10. [, , , , ] Chidamide plays a significant role in scientific research, particularly in oncology, as it demonstrates potent antitumor activity against various cancers through its epigenetic modulation capabilities. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Tucidinostat, also known as Chidamide, is a histone deacetylase inhibitor that selectively targets class I histone deacetylases, particularly isoenzymes 1, 2, and 3. It has garnered attention in the field of oncology for its potential therapeutic applications in treating various cancers, including T-cell lymphomas and solid tumors. The compound is characterized by its unique chemical structure, which allows it to modulate gene expression by altering the acetylation status of histones.
Tucidinostat was developed as part of a class of compounds aimed at inhibiting histone deacetylases. It is synthesized from readily available precursors and has been subjected to extensive pharmacological studies to evaluate its efficacy and safety profile in clinical settings. The compound is currently undergoing various clinical trials to assess its effectiveness against different cancer types.
Tucidinostat is classified as a benzamide-type histone deacetylase inhibitor. It belongs to the broader category of epigenetic modulators that influence gene expression by modifying chromatin structure. This classification places it among other notable HDAC inhibitors, such as Vorinostat and Ricolinostat.
The synthesis of tucidinostat involves several key steps that optimize yield and purity. Various synthetic routes have been explored, with methods focusing on the condensation of appropriate amines and carboxylic acids under controlled conditions.
Tucidinostat's molecular formula is , and its structure features a benzamide core with specific functional groups that confer its biological activity. The compound contains an aromatic ring, an amine group, and a hydroxamic acid moiety critical for its interaction with histone deacetylases.
The three-dimensional arrangement of atoms can be analyzed using X-ray crystallography, revealing intermolecular interactions that stabilize the compound in solid form .
Tucidinostat primarily functions through reversible inhibition of histone deacetylases. The mechanism involves binding to the active site of these enzymes, thereby preventing the deacetylation of histones and leading to increased acetylation levels within chromatin.
The selectivity for class I HDACs over others like HDAC10 and HDAC11 enhances its therapeutic potential by minimizing off-target effects .
Tucidinostat operates primarily as an inhibitor of class I histone deacetylases, which play a crucial role in regulating gene expression through chromatin remodeling.
These properties are essential for understanding how tucidinostat can be formulated for clinical use and how it behaves under physiological conditions .
Tucidinostat has significant potential in scientific research and clinical applications:
Clinical trials are ongoing to further elucidate its effectiveness and safety across different cancer types .
Tucidinostat (Chidamide; chemical name: N-(2-amino-5-fluorophenyl)-4-[[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]methyl)benzamide) is a synthetic organic compound with the molecular formula C~22~H~19~FN~4~O~2~ and a molecular weight of 390.15 g/mol. Its structure features a benzamide scaffold linked to a fluorinated phenyl group and a pyridinylpyrimidine moiety, conferring specificity for histone deacetylase inhibition. The compound exhibits no stereochemistry concerns, as confirmed by its undifferentiated isomeric SMILES notation: O=C(C=Cc1cccnc1)NCc1ccc(cc1)C(=O)Nc1cc(F)ccc1N
[1] [6]. Key physicochemical properties include:
Table 1: Physicochemical Properties of Tucidinostat
Property | Value |
---|---|
Molecular Weight | 390.15 g/mol |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 3 |
Rotatable Bonds | 8 |
Topological Polar Surface Area | 97.11 Ų |
XLogP | 2.47 |
Lipinski's Rule Violations | 0 |
Tucidinostat demonstrates subtype-selective inhibition, primarily targeting Class I histone deacetylases (Histone Deacetylase 1, Histone Deacetylase 2, Histone Deacetylase 3) and Class IIb Histone Deacetylase 10. Its half-maximal inhibitory concentrations (IC~50~) are:
Tucidinostat inhibits histone deacetylase enzymatic activity, elevating acetylation of histone H3 at lysine 9 (H3K9ac) and histone H4 at lysine 16 (H4K16ac). This hyperacetylation neutralizes histone positive charges, weakening histone-DNA electrostatic interactions. Consequently, chromatin assumes an open euchromatin configuration, permitting transcriptional activation of silenced tumor suppressor genes (e.g., p21^CIP1/WAF1^, BIM) [2] [5]. In peripheral T-cell lymphoma models, tucidinostat-induced histone hyperacetylation reactivates genes governing cell cycle arrest (G~0~/G~1~ phase) and apoptosis, directly linking chromatin remodeling to antitumor effects [3] [5].
Beyond histones, tucidinostat acetylates key oncoproteins:
Tucidinostat exhibits favorable oral bioavailability (>40%) due to its moderate lipophilicity (XLogP 2.47) and compliance with Lipinski's rules [1] [4]. Peak plasma concentrations (C~max~) occur within 1–4 hours post-administration. Metabolism occurs primarily via:
Table 2: Pharmacokinetic Properties of Tucidinostat
Parameter | Characteristics |
---|---|
Oral Bioavailability | >40% |
T~max~ | 1–4 hours |
Primary Metabolic Enzymes | Uridine 5'-diphospho-glucuronosyltransferase, Cytochrome P450 3A4 |
Key Metabolites | Glucuronide conjugates, hydroxylated derivatives |
Elimination Half-life | ~17 hours (preclinical estimates) |
Tucidinostat achieves therapeutic concentrations in lymphoid tissues, liver, and solid tumors, as evidenced by histone hyperacetylation markers in tumor biopsies [3]. However, its blood-brain barrier permeability is likely limited due to:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7